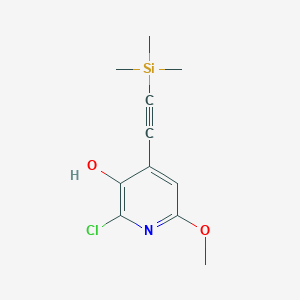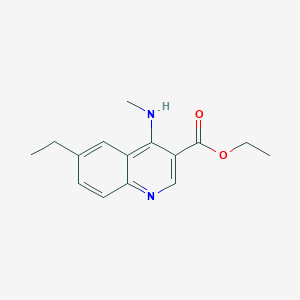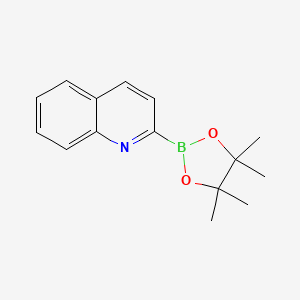![molecular formula C17H23NO B11859639 11-Phenyl-8-azaspiro[5.6]dodecan-9-one CAS No. 88151-79-5](/img/structure/B11859639.png)
11-Phenyl-8-azaspiro[5.6]dodecan-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Phenyl-8-azaspiro[5.6]dodecan-9-one is a chemical compound with the molecular formula C17H23NO. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Phenyl-8-azaspiro[5.6]dodecan-9-one typically involves the following steps:
Formation of the Spiro Ring System: This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic substitution.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, using benzene and a suitable alkylating agent.
Final Cyclization: The final step involves the formation of the azaspiro ring system, which can be achieved through a cyclization reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for 11-Phenyl-8-azaspiro[5 the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply .
Analyse Des Réactions Chimiques
Types of Reactions
11-Phenyl-8-azaspiro[5.6]dodecan-9-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
11-Phenyl-8-azaspiro[5.6]dodecan-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including its use as an analgesic or anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 11-Phenyl-8-azaspiro[5.6]dodecan-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Azaspiro[5.6]dodecan-9-one: Lacks the phenyl group, which may affect its chemical properties and biological activity.
11-Phenyl-8-azaspiro[5.6]dodecan-10-one: Similar structure but with a different position of the carbonyl group, which can influence its reactivity and interactions
Uniqueness
11-Phenyl-8-azaspiro[5.6]dodecan-9-one is unique due to its specific spiro structure and the presence of the phenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
88151-79-5 |
|---|---|
Formule moléculaire |
C17H23NO |
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
11-phenyl-8-azaspiro[5.6]dodecan-9-one |
InChI |
InChI=1S/C17H23NO/c19-16-11-15(14-7-3-1-4-8-14)12-17(13-18-16)9-5-2-6-10-17/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,18,19) |
Clé InChI |
DBYJONBXDUXZNU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CC(CC(=O)NC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11859570.png)
![(2R)-3-Methyl-2-{[tri(propan-2-yl)silyl]oxy}butanal](/img/structure/B11859578.png)
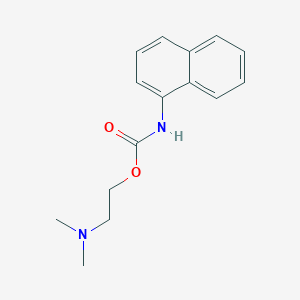
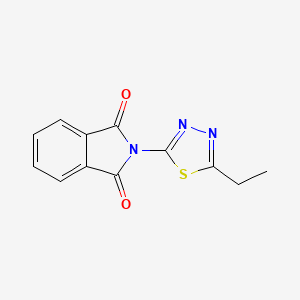
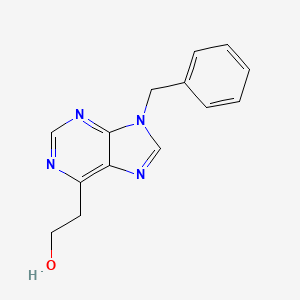

![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B11859609.png)

